molecular formula C10H10BrNO3 B1521776 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine CAS No. 1186311-21-6

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine

Cat. No. B1521776
M. Wt: 272.09 g/mol
InChI Key: RYFJQGIXXKWTRM-UHFFFAOYSA-N
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Description

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine, also known as 6-Br-DMF-FP, is a heterocyclic compound that is used in a variety of scientific research applications. This compound is a type of furopyridine, which is a class of heterocyclic compounds that contain a pyridine ring fused to a furan ring. 6-Br-DMF-FP has been found to possess a variety of biochemical and physiological effects, which makes it an interesting and useful compound for scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis and structural elucidation of complex molecules, highlighting its potential in material science and organic chemistry. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated to understand its molecular geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions, which are crucial for the development of new materials and pharmaceutical compounds (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Chemical Transformations and Reactions

  • Research has demonstrated the versatility of this compound in chemical transformations. For example, a related compound, 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile, was easily convertible into a complex ring system through stepwise methods, showing its utility in the synthesis of macrocyclic antibiotics and other biologically active molecules (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

Application in Pharmaceutical Chemistry

  • The compound's derivatives have been explored for their potential in pharmaceutical applications, particularly in the synthesis of compounds with antibacterial properties. This is evident in studies where derivatives were synthesized for the evaluation of their in vitro antibacterial properties, offering insights into the development of new antibiotics and therapeutic agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Catalysis and Material Science

  • Investigations into nickel(II) complexes bearing pyrazolylpyridines, synthesized from bromo-substituted pyridines, have shown applications in catalysis, particularly in ethylene oligomerization reactions. This underscores the compound's role in industrial chemistry and material science, where its derivatives facilitate the production of polymers and other materials (Nyamato, Alam, Ojwach, & Akerman, 2016).

properties

IUPAC Name

6-bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-13-10(14-2)9-4-7-8(15-9)3-6(11)5-12-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJQGIXXKWTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(O1)C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674081
Record name 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine

CAS RN

1186311-21-6
Record name 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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